molecular formula C19H28N4OS3 B4316715 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE

1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE

Cat. No.: B4316715
M. Wt: 424.7 g/mol
InChI Key: PGIJDDCQKMIQKA-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine is a complex organic compound that features a unique combination of adamantyl, thiadiazole, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the adamantyl and thiadiazole intermediates. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the thiadiazole ring is often synthesized via a cyclization reaction involving thiosemicarbazide and a suitable carbonyl compound. The final step involves the coupling of the adamantyl and thiadiazole intermediates with piperazine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-Adamantyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can enhance binding affinity to certain targets, while the thiadiazole and piperazine moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantyl)-4-(acetyl)piperazine: Lacks the thiadiazole moiety, which may result in different biological activity.

    1-(1-Adamantyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)amine: Similar structure but with an amine group instead of piperazine.

Uniqueness

1-(1-Adamantyl)-4-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)piperazine is unique due to the combination of the adamantyl, thiadiazole, and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4OS3/c1-25-17-20-18(27-21-17)26-12-16(24)22-2-4-23(5-3-22)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-15H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGIJDDCQKMIQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=N1)SCC(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Reactant of Route 5
Reactant of Route 5
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
1-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-2-{[3-(METHYLSULFANYL)-1,2,4-THIADIAZOL-5-YL]SULFANYL}ETHAN-1-ONE

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